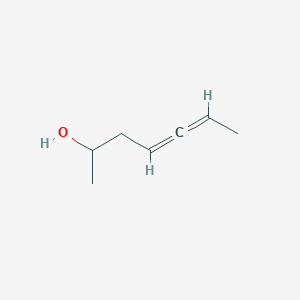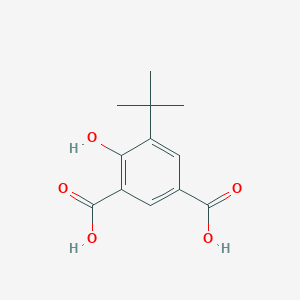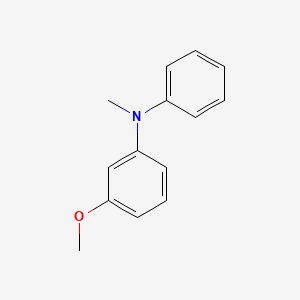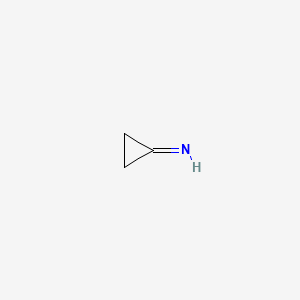![molecular formula C6H9Br2N3O2 B14640301 2-[Dibromo(nitro)methyl]-1-methyl-1,4,5,6-tetrahydropyrimidine CAS No. 56610-60-7](/img/structure/B14640301.png)
2-[Dibromo(nitro)methyl]-1-methyl-1,4,5,6-tetrahydropyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[Dibromo(nitro)methyl]-1-methyl-1,4,5,6-tetrahydropyrimidine is a heterocyclic compound that contains a pyrimidine ring substituted with dibromo and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[Dibromo(nitro)methyl]-1-methyl-1,4,5,6-tetrahydropyrimidine typically involves multi-step reactions. One common method includes the nitration of a suitable precursor, followed by bromination. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired substitution patterns .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale nitration and bromination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems can help in scaling up the production while ensuring safety and efficiency.
Chemical Reactions Analysis
Types of Reactions: 2-[Dibromo(nitro)methyl]-1-m
Properties
CAS No. |
56610-60-7 |
|---|---|
Molecular Formula |
C6H9Br2N3O2 |
Molecular Weight |
314.96 g/mol |
IUPAC Name |
2-[dibromo(nitro)methyl]-1-methyl-5,6-dihydro-4H-pyrimidine |
InChI |
InChI=1S/C6H9Br2N3O2/c1-10-4-2-3-9-5(10)6(7,8)11(12)13/h2-4H2,1H3 |
InChI Key |
AWPUGPLRCFPMGN-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCN=C1C([N+](=O)[O-])(Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Ethyl-4-(4-methylphenyl)-3-phenyl-1,4-dihydroindeno[1,2-c]pyrazol-4-ol](/img/structure/B14640220.png)
![2,5-Oxazolidinedione, 4-methyl-3-[(2-nitrophenyl)thio]-, (S)-](/img/structure/B14640225.png)
![N-[(Trimethoxysilyl)methyl]prop-2-en-1-amine](/img/structure/B14640232.png)

![ethyl (NE)-N-[(6E)-6-(3-cyanoprop-2-enylidene)cyclohexa-2,4-dien-1-ylidene]carbamate](/img/structure/B14640242.png)







![1-Methyl-3H-benzo[E]indole-2-carbaldehyde](/img/structure/B14640292.png)

